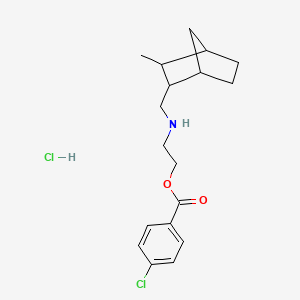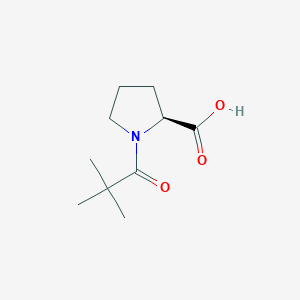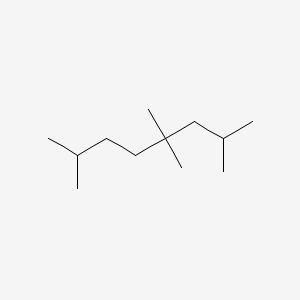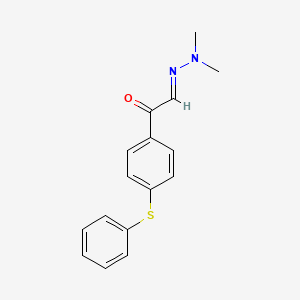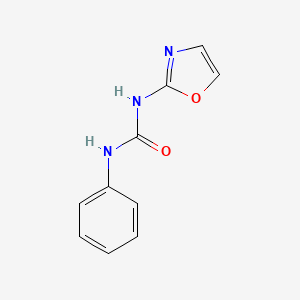
4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate is an organic compound that belongs to the class of aromatic esters. This compound features a bromine atom, a methyl group, and an isopropyl group attached to a benzene ring, which is further connected to a thiophene ring through a carboxylate linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification with thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the bromination step and acidic conditions for the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
- 3-[1-(4-Bromo-phenyl)-2-methyl-propyl]-4-hydroxy-chromen-2-one
- 2-Bromo-5-methyl-4-phenylthazole
Uniqueness
4-Bromo-5-methyl-2-(1-methylethyl)phenyl 2-thiophenecarboxylate stands out due to its unique combination of a brominated aromatic ring and a thiophene carboxylate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
36050-29-0 |
|---|---|
Molecular Formula |
C15H15BrO2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
(4-bromo-5-methyl-2-propan-2-ylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15BrO2S/c1-9(2)11-8-12(16)10(3)7-13(11)18-15(17)14-5-4-6-19-14/h4-9H,1-3H3 |
InChI Key |
USCVXWYHYFTCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


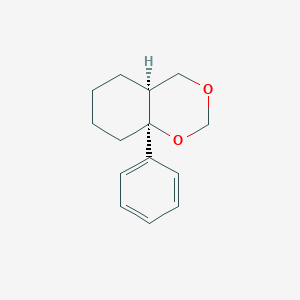
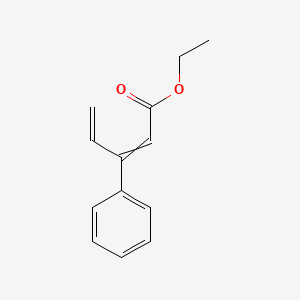
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
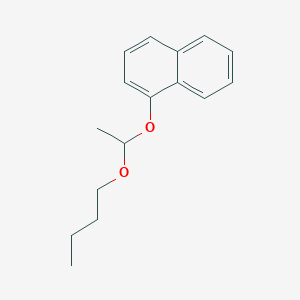
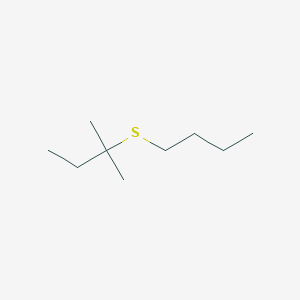
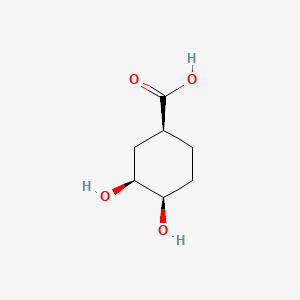
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
